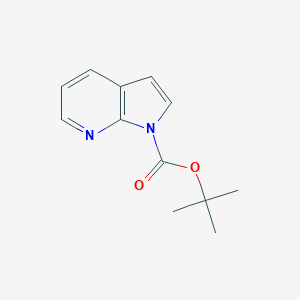

1-Boc-7-アザインドール

概要

説明

1-Boc-7-azaindole is a derivative of 7-azaindole, which is a heterocyclic compound that has gained significant attention due to its utility in various fields, particularly in medicinal chemistry. The 7-azaindole core is known for its bioisosteric properties, often serving as an alternative to indoles or purines in drug design . The addition of a tert-butoxycarbonyl (Boc) group to 7-azaindole enhances its utility by providing a protected form of the molecule that can be further manipulated in synthetic chemistry.

Synthesis Analysis

Several methods have been developed for the synthesis of 7-azaindole derivatives. One approach involves a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene compounds, which yields highly substituted 7-azaindole derivatives . Another method employs microwave-assisted synthesis starting from nicotinic acid derivatives or 2,6-dichloropyridine, which accelerates the reaction and allows for further functionalizations . Acid-catalyzed synthesis from 3-alkynyl-2-aminopyridines has also been reported, resulting in 7-azaindoles with various substituents and demonstrating antimicrobial activity . Additionally, a palladium-catalyzed tandem coupling of gem-dichloroolefins with boronic acid provides a modular approach to synthesize different isomers of azaindoles .

Molecular Structure Analysis

The molecular structure of 7-azaindole derivatives can be complex and diverse. For instance, a 7-azaindole adduct of boroxine was found to bond through a B−N bond and an H···O hydrogen bond, exhibiting fluxionality in solution due to ligand dissociation/association processes . The variable denticity of 7-azaindolylborate ligands has been shown to accommodate different electronic requirements of metal centers, as demonstrated in rhodium derivatives .

Chemical Reactions Analysis

7-Azaindole derivatives participate in various chemical reactions, often forming complexes with metals. For example, a blue luminescent diborate compound with 7-azaindole anions has been synthesized, showing stability in air and luminescence properties . Complexes with Zn(II) and Cu(I) ions have been formed using a scorpionate borate ligand derived from 7-azaindole, displaying dynamic behavior in solution and luminescence . These reactions highlight the versatility of 7-azaindole derivatives in forming luminescent materials and potential applications in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-azaindole derivatives are influenced by their molecular structure and substituents. The luminescent properties of these compounds are of particular interest, with various derivatives exhibiting blue emission in the solid state and blue-green phosphorescent emission in solution at low temperatures . The fluxional behavior of these compounds in solution, as evidenced by variable temperature NMR experiments, indicates a dynamic equilibrium between different coordination states . These properties are essential for the development of new materials with potential applications in optoelectronics and sensing.

科学的研究の応用

1-Boc-7-アザインドール: 科学研究における汎用性の高い化合物: 1-Boc-7-アザインドールは、アザインドールの誘導体であり、天然に存在するヌクレオチドのアデニンと構造的に類似しているため、医薬品化学で広く使用されてきました。以下は、科学研究における1-Boc-7-アザインドールのユニークな用途の例です。

キナーゼ阻害

1-Boc-7-アザインドールを含むアザインドール誘導体は、キナーゼ阻害剤として広く使用されてきました。キナーゼは、シグナル伝達と細胞活性の調節に重要な役割を果たす酵素です。 これらの酵素を標的とした阻害剤は、がんなどの疾患の治療に有効な可能性があります .

治療標的のためのファーマコフォア

7-アザインドールのグローバルな環官能基化により、7-アザインドールは、様々な治療標的のためのファーマコフォア(生物学的活性を担う分子構造の一部)として機能します。 これは、7-アザインドールが創薬および開発において貴重なツールになることを意味します .

フラグメントベース創薬 (FBDD)

1-Boc-7-アザインドールは、FBDDプログラムで使用され、生物学的に関連する高分子に弱い親和性で結合するフラグメントとして作用します。 これらのフラグメントは、その後、より強力な化合物を開発するために最適化されます .

CDK9/サイクリンTおよびHaspin阻害剤

新しい治療薬の探索において、特定の7-アザインドール誘導体は、細胞周期調節および有糸分裂に関与するタンパク質であるCDK9/サイクリンTおよびHaspinに対する阻害剤として活性を示しました。 これは、細胞増殖に関連する疾患に対する新しい治療法を作成する可能性を示しています .

作用機序

Target of Action

1-Boc-7-azaindole, also known as N-Boc-7-azaindole or 1- (tert-Butoxycarbonyl)-7-azaindole , is a compound that has been used in the field of drug discovery Azaindoles, in general, are known to be pharmacophores for various therapeutic targets .

Mode of Action

It’s known that azaindoles, including 1-boc-7-azaindole, are often used as kinase inhibitors . Kinase inhibitors typically work by competitively binding to the ATP-binding site of the N- and C-terminal clefts in the catalytic domain of protein kinases, thereby preventing the phosphorylation of proteins .

Biochemical Pathways

Given its potential role as a kinase inhibitor , it can be inferred that 1-Boc-7-azaindole may affect various signaling pathways regulated by kinases.

Result of Action

As a potential kinase inhibitor , it can be inferred that 1-Boc-7-azaindole may inhibit the activity of certain kinases, thereby modulating the signaling pathways they regulate.

Safety and Hazards

将来の方向性

Azaindoles, including 1-Boc-7-azaindole, continue to attract interest in the field of drug discovery due to their powerful medicinal properties . Future research will likely focus on the development of synthetic techniques for the functionalization of 7-azaindoles . This includes exploring novel methods for functionalization of the 7-azaindole template, with a focus on metal-catalyzed chemistry .

特性

IUPAC Name |

tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZMGGUBXZBVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614438 | |

| Record name | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138343-77-8 | |

| Record name | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138343-77-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

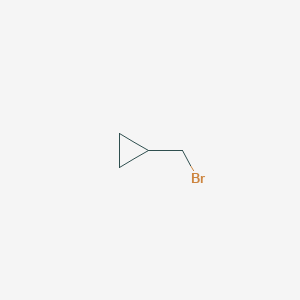

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)

![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)